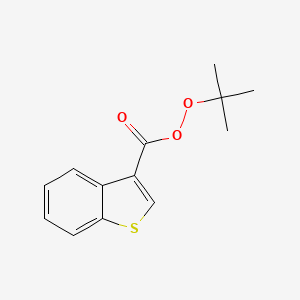
tert-Butyl 1-benzothiophene-3-carboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-benzothiophene-3-carboperoxoate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The tert-butyl group is a common protecting group in organic synthesis, and the carboperoxoate moiety indicates the presence of a peroxycarboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-benzothiophene-3-carboperoxoate typically involves the functionalization of the benzothiophene core. Another approach involves the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols, followed by the addition of isocyanates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-benzothiophene-3-carboperoxoate can undergo various chemical reactions, including:
Oxidation: The peroxycarboxylate group can participate in oxidation reactions.
Reduction: Reduction of the peroxycarboxylate group can yield the corresponding carboxylate.
Substitution: The benzothiophene core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce the corresponding alcohols or carboxylates.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-benzothiophene-3-carboperoxoate involves its interaction with molecular targets through its functional groups. The peroxycarboxylate group can participate in redox reactions, potentially affecting cellular processes. The benzothiophene core can interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-benzothiophene-3-carboxylate
- tert-Butyl 1-benzothiophene-3-carbohydrazide
- tert-Butyl 1-benzothiophene-3-carboxamide
Uniqueness
tert-Butyl 1-benzothiophene-3-carboperoxoate is unique due to the presence of the peroxycarboxylate group, which imparts distinct chemical reactivity compared to other benzothiophene derivatives. This makes it valuable for specific applications in oxidation reactions and as a precursor for further functionalization.
Properties
CAS No. |
92613-08-6 |
|---|---|
Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
tert-butyl 1-benzothiophene-3-carboperoxoate |
InChI |
InChI=1S/C13H14O3S/c1-13(2,3)16-15-12(14)10-8-17-11-7-5-4-6-9(10)11/h4-8H,1-3H3 |
InChI Key |
NBXZFSJHXSXQPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)C1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















